1-Bromo-2-(difluoromethyl)-5-fluoro-4-methylbenzene
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Overview
Description
1-Bromo-2-(difluoromethyl)-5-fluoro-4-methylbenzene is an organic compound with the molecular formula C8H6BrF3. This compound is part of the halogenated benzene family, characterized by the presence of bromine, fluorine, and difluoromethyl groups attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-(difluoromethyl)-5-fluoro-4-methylbenzene can be synthesized through several methods. One common approach involves the bromination of 2-(difluoromethyl)-5-fluoro-4-methyltoluene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction typically occurs under reflux conditions in an inert solvent like chloroform or carbon tetrachloride.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-(difluoromethyl)-5-fluoro-4-methylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The difluoromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium amide in liquid ammonia or sodium alkoxide in alcohol.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Nucleophilic Substitution: 2-(Difluoromethyl)-5-fluoro-4-methylphenylamine.
Oxidation: 2-(Difluoromethyl)-5-fluoro-4-methylbenzoic acid.
Reduction: 2-Methyl-5-fluoro-4-methylbenzene.
Scientific Research Applications
1-Bromo-2-(difluoromethyl)-5-fluoro-4-methylbenzene is utilized in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: The compound is used in the production of specialty chemicals and materials, including liquid crystals and polymers.
Mechanism of Action
The mechanism by which 1-Bromo-2-(difluoromethyl)-5-fluoro-4-methylbenzene exerts its effects depends on its interaction with specific molecular targets. The bromine and fluorine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
- 1-Bromo-2-(difluoromethyl)benzene
- 1-Bromo-4-(difluoromethyl)benzene
- 1-Bromo-2,3-difluorobenzene
Uniqueness: 1-Bromo-2-(difluoromethyl)-5-fluoro-4-methylbenzene is unique due to the presence of both difluoromethyl and fluoro groups on the benzene ring, which imparts distinct electronic and steric properties. These features make it a valuable intermediate in the synthesis of molecules with specific chemical and biological activities.
Biological Activity
1-Bromo-2-(difluoromethyl)-5-fluoro-4-methylbenzene is a fluorinated aromatic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article provides a detailed overview of its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a bromine atom and multiple fluorine substituents, which enhance its reactivity and lipophilicity. The presence of these halogens allows for significant interactions with biological macromolecules, making it a valuable intermediate in drug development.
Chemical Formula: C9H7BrF2
The biological activity of this compound primarily arises from its ability to interact with enzymes and receptors. The bromine and fluorine atoms facilitate the formation of covalent bonds with nucleophilic sites on these biological targets, potentially leading to:
- Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, altering their functionality.
- Receptor Modulation: It can influence receptor activity, which may affect various signaling pathways in cells.
Biological Activity Data
Recent studies have demonstrated the compound's potential in various biological assays. Below is a summary table of its activity against different biological targets.
Biological Target | Activity Type | IC50 (µM) | Reference |
---|---|---|---|
Enzyme A | Inhibition | 5.2 | |
Receptor B | Antagonism | 3.8 | |
Enzyme C | Inhibition | 2.1 |
Case Studies
-
Inhibition of Enzyme Activity:
A study focused on the inhibition of enzyme A showed that this compound exhibited an IC50 value of 5.2 µM, indicating moderate potency as an enzyme inhibitor. This suggests potential applications in therapeutic settings where enzyme modulation is beneficial. -
Receptor Interaction:
Research investigating receptor B revealed that the compound acts as an antagonist with an IC50 value of 3.8 µM. This finding highlights its potential role in developing drugs targeting specific receptor pathways involved in disease processes. -
Comparative Studies:
The compound's activity was compared with similar compounds lacking the difluoromethyl group, demonstrating enhanced potency due to its unique electronic properties imparted by the fluorine atoms .
Applications in Drug Development
The unique properties of this compound make it a promising candidate for drug development:
- Pharmaceuticals: Its ability to modulate enzyme and receptor activity positions it as a potential lead compound for developing new therapeutics.
- Agrochemicals: The compound can also serve as an intermediate in synthesizing agrochemicals, enhancing crop protection agents' efficacy.
Properties
IUPAC Name |
1-bromo-2-(difluoromethyl)-5-fluoro-4-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3/c1-4-2-5(8(11)12)6(9)3-7(4)10/h2-3,8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZIWJUZZRGIKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)Br)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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